1,1-Biazetidine

Description

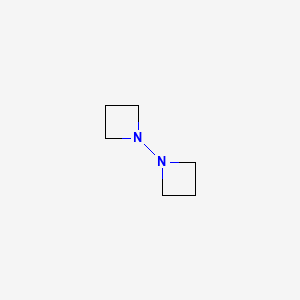

Structure

2D Structure

3D Structure

Properties

CAS No. |

67092-91-5 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

1-(azetidin-1-yl)azetidine |

InChI |

InChI=1S/C6H12N2/c1-3-7(4-1)8-5-2-6-8/h1-6H2 |

InChI Key |

XILGEHKSJPJABX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)N2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Biazetidine Frameworks

Construction of the Biazetidine Core

The fundamental challenge in synthesizing biazetidines lies in the formation of the core azetidine (B1206935) rings and the linkage between them. The methods employed are often sophisticated and tailored to achieve specific isomers and substitution patterns.

Cycloaddition Strategies

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, including the strained four-membered rings of azetidines. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

The [2+2]-cycloaddition is a cornerstone for synthesizing four-membered rings. nih.govmdpi.com In the context of biazetidines, this can involve the dimerization of azetine precursors or the reaction of an imine with a ketene (B1206846). These reactions can lead to head-to-head dimers and complex polycyclic systems. nih.gov The reaction's utility is demonstrated in the formation of azetidines from N-sulfonylimines, which can be modulated to achieve either [4+2] or [2+2] cycloadducts. nih.gov The mechanism often proceeds through a diradical intermediate, and the stereochemical outcome can be influenced by the conformation of this intermediate. csic.es While thermal [2+2] cycloadditions of allenes often require high temperatures, photochemical methods provide a milder alternative. csic.esresearchgate.net

A notable example involves the photochemical [2+2] cycloaddition of N-acetyl-2-azetine, which yields a mixture of head-to-head dimers. nih.gov This process highlights the potential to create complex biazetidine structures through the controlled dimerization of simpler azetine units.

Photochemical methods are particularly effective for inducing the head-to-head dimerization of 2-azetines. nih.gov This type of [2+2] cycloaddition is initiated by UV light, often from a high-pressure mercury lamp. For instance, the irradiation of N-acetyl-2-azetine results in an approximate 1:1 mixture of the two possible head-to-head dimers with a combined yield of 52%, and notably, no head-to-tail products are observed. nih.gov This regioselectivity is a key advantage of the photochemical approach. The process involves the formation of a cyclobutane (B1203170) ring linking the two azetine units. researchgate.net These reactions can also be facilitated by visible light, enabling the synthesis of macrocyclic dimeric lactones containing azetine units. nsf.govacs.org

Table 1: Photochemical Head-to-Head Dimerization of N-acetyl-2-azetine

| Reactant | Conditions | Products | Combined Yield | Reference |

| N-acetyl-2-azetine (84) | 500 Watt high-pressure mercury lamp | Head-to-head dimers (94 and 95) | 52% | nih.gov |

The Staudinger cycloaddition, a reaction between a ketene and an imine, is a classic and versatile method for synthesizing β-lactams (2-azetidinones). mdpi.comorganic-chemistry.org This formal [2+2] cycloaddition can be extended to create biazetidine structures. mdpi.com Specifically, the reaction of butadienyl ketene, generated in situ, with 1,4-diazabuta-1,3-dienes can afford butenylidene-butadienyl-[2,2′-biazetidine]-4,4′-dione derivatives. thieme-connect.comacs.org This process involves a tandem [2+2] cycloaddition where the ketene reacts with both imine functionalities of the diazabutadiene. thieme-connect.com The reaction typically proceeds through a zwitterionic intermediate, and the stereochemistry of the resulting β-lactam ring can be influenced by the substituents on both the ketene and the imine. organic-chemistry.org

Table 2: Synthesis of Bis-β-lactams via Ketene-Imine Cycloaddition

| Ketene Precursor | Imine | Product | Reference |

| Sorboyl chloride | 1,4-Diazabuta-1,3-dienes | Butenylidene-butadienyl-[2,2′-biazetidine]-4,4′-dione | thieme-connect.com |

Head-to-Head Dimerization of Azetines via Photochemical Processes

Nucleophilic Addition Approaches

Nucleophilic addition reactions provide an alternative and powerful strategy for constructing biazetidine frameworks. savemyexams.comnumberanalytics.com These reactions involve the attack of a nucleophile on an electrophilic center, leading to the formation of a new carbon-nitrogen or carbon-carbon bond that can establish the link between two azetidine rings.

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a highly effective method for forming C-N bonds. mdpi.com This strategy has been successfully applied to the synthesis of 1,3′-biazetidine derivatives. In a key example, methyl (N-Boc-azetidin-3-ylidene)acetate is reacted with azetidine in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base. mdpi.comresearchgate.net This reaction, carried out in acetonitrile (B52724) at 65 °C, furnishes the corresponding 1,3′-biazetidine product in good yield. mdpi.com The aza-Michael addition is a versatile tool, tolerating a variety of heterocyclic amines and reaction conditions. mdpi.comrsc.org

Table 3: Aza-Michael Addition for 1,3′-Biazetidine Synthesis

| Michael Acceptor | Nucleophile | Conditions | Product | Yield | Reference |

| Methyl (N-Boc-azetidin-3-ylidene)acetate (3) | Azetidine | DBU, Acetonitrile, 65 °C, 4 h | 1,3′-Biazetidine (4a) | 64% | mdpi.com |

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization represents a primary strategy for forming the strained four-membered ring of diazetidine systems. acs.org This approach involves the ring closure of a pre-formed linear precursor containing both nitrogen atoms.

While direct cyclization of 1-benzyl-3-azetidinone derivatives to form a 1,1'-biazetidine was not explicitly detailed in the searched literature, the analogous formation of related diazetidines and the general chemistry of azetidinones provide insight into potential synthetic pathways. Azetidin-2-ones (β-lactams) are well-established precursors for azetidines via reduction. researchgate.net Photochemical methods, such as the Norrish-Yang cyclization of N-(ω-oxo-ω-phenylalkyl)-substituted imidazolidinones, have been shown to produce fused azetidine systems, demonstrating the utility of ketone-containing precursors in forming N-heterocyclic rings. acs.org For instance, N-benzyl derivatives have been noted for their high diastereoselectivity in such cyclization reactions. acs.org The synthesis of 1-tert-butoxycarbonyl-3-azetidinone, a related and crucial intermediate for various drug syntheses, often starts from precursors like 1-benzyl-3-hydroxyazetidine, which is oxidized to the corresponding ketone. google.com This highlights the role of N-benzyl azetidinones as key synthetic intermediates, though their direct conversion to biazetidines remains a specialized area.

The synthesis of C-unsubstituted 1,2-diazetidines, a class of four-membered heterocycles with adjacent nitrogen atoms, can be achieved through an operationally simple intermolecular vicinal disubstitution reaction. msstate.edunih.gov This method provides access to a range of 1,2-diazetidine derivatives bearing various N-arylsulfonyl protecting groups. nih.govresearchgate.net The reaction typically involves the cyclization of a 1,2-dihaloethane with a hydrazine (B178648) derivative. msstate.edu

This approach has been shown to be effective for creating these highly strained four-membered rings, which were previously rarely studied. nih.gov The use of 'soft' leaving groups like iodide is beneficial for these nucleophilic ring-closure reactions, a concept explained by the Hard-Soft Acid-Base (HSAB) principle. researchgate.net The resulting N-protected 1,2-diazetidines are stable enough for isolation and characterization, and they can serve as precursors for further synthetic transformations. msstate.edunih.gov

| Entry | Substrates | Protecting Group (R) | Key Reaction | Product | Reference |

|---|---|---|---|---|---|

| 1 | 1,2-Dibromoethane (B42909), Hydrazine | N-Arylsulfonyl | Intermolecular vicinal disubstitution | N,N'-bis(arylsulfonyl)-1,2-diazetidine | msstate.edunih.gov |

Cyclization Reactions Utilizing 1-Benzyl-3-azetidinone Derivatives

Strain-Release Functionalization of Azabicyclo[1.1.0]butane Precursors

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as powerful and versatile intermediates for the synthesis of functionalized azetidines. sci-hub.seacs.orgarkat-usa.org The significant ring strain of approximately 25.4 kcal/mol drives the reactivity of these compounds, allowing for facile C-N bond cleavage and subsequent functionalization at the 1 and 3 positions of the azetidine ring. rsc.orgarkat-usa.org This strain-release-driven strategy has become a cornerstone for accessing complex and diversely substituted azetidine scaffolds. nih.govrsc.orgfigshare.comd-nb.info

A general and rapid method for producing bis-functionalized azetidines involves the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB). sci-hub.seacs.orgorganic-chemistry.orgnih.gov This approach utilizes organometallic reagents, such as Grignard reagents or organolithiums, in the presence of a copper catalyst, typically Cu(OTf)₂. sci-hub.seacs.orgorganic-chemistry.orgnih.gov The reaction proceeds via nucleophilic addition to the strained ABB core, leading to the formation of a 1,3-disubstituted azetidine. sci-hub.seorganic-chemistry.org This methodology is notable for its broad scope, enabling the introduction of various alkyl, vinyl, allyl, and benzyl (B1604629) groups at the C3 position of the azetidine ring. sci-hub.senih.govresearchgate.net The process is often completed by trapping the resulting N-azetidinylmetal intermediate with an electrophile, such as a Boc protecting group. sci-hub.se

The development of this copper-catalyzed method was a significant advancement, as initial attempts using organometallic reagents alone resulted in no reaction or only trace amounts of the desired product. sci-hub.seacs.org The catalyst facilitates the ring-opening of the highly strained ABB, allowing for the efficient construction of the less strained, functionalized four-membered azetidine ring. sci-hub.seacs.org

| Entry | Nucleophile (R-M) | Catalyst/Conditions | Electrophile (E+) | Product Structure | Reference |

|---|---|---|---|---|---|

| 1 | PhLi / iPrMgCl·LiCl | Cu(OTf)₂ (3 mol%), -78 °C to rt | Boc₂O | 1-Boc-3-phenyl-3-isopropyl-azetidine | sci-hub.se |

| 2 | Vinyl-MgBr | Cu(OTf)₂ (3 mol%), -78 °C to rt | Boc₂O | 1-Boc-3-vinyl-azetidine | sci-hub.se |

| 3 | Allyl-MgBr | Cu(OTf)₂ (3 mol%), -78 °C to rt | Boc₂O | 1-Boc-3-allyl-azetidine | sci-hub.se |

| 4 | Adamantyl-ZnBr | Cu(OTf)₂ (3 mol%), -78 °C to rt | Boc₂O | 1-Boc-3-adamantyl-azetidine | sci-hub.se |

Derivatization and Functionalization of Biazetidine Structures

Derivatization is a chemical process that modifies a compound to enhance its properties for analysis or to create new functionalities. youtube.com For heterocyclic structures like biazetidines, derivatization can introduce polar functional groups, altering their chemical behavior and potential applications. sigmaaldrich.comresearchgate.net

Introduction of Hydroxy and Carboxylate Moieties

The introduction of hydroxy (-OH) and carboxylate (-COO⁻) groups onto a molecular scaffold is a common strategy in medicinal chemistry to modify a compound's properties, such as polarity and binding interactions. mdpi.comnih.gov In the context of biazetidines, a specific example is tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate. uni.lu This compound features a hydroxyl group on one azetidine ring and a tert-butoxycarbonyl (Boc) protecting group, which contains a carboxylate-like moiety, on the nitrogen of the other ring. uni.lu

The synthesis of such functionalized biazetidines can be envisioned through the coupling of appropriately substituted azetidine precursors. For example, building blocks like Benzyl 3-Hydroxyazetidine-1-Carboxylate contain both the hydroxyl and carboxylate functionalities, albeit on the same ring. cymitquimica.com The synthesis of 1-hydroxycyclopropanecarboxylic acid from 1-aminocyclopropyl methyl formate (B1220265) demonstrates a two-step process to introduce both a hydroxyl and a carboxylic acid group onto a small ring system, a strategy that could be conceptually adapted for azetidine frameworks. google.com The metabolic functionalization of alkyl groups in drug molecules frequently involves hydroxylation followed by oxidation to a carboxylic acid, highlighting the biochemical importance of these moieties. mdpi.comnih.gov

Mechanistic Aspects and Reactivity Profiles of Biazetidines

Influence of Ring Strain on Biazetidine Reactivity

The reactivity of azetidines, including 1,1-biazetidine, is fundamentally driven by significant ring strain. rsc.org While more stable than their three-membered aziridine (B145994) counterparts, the four-membered ring of azetidine (B1206935) possesses considerable strain, making it susceptible to reactions that relieve this tension. rsc.org This inherent reactivity allows for unique chemical transformations under specific conditions. rsc.org The puckered conformation of the azetidine rings, a direct consequence of this strain, is a key structural feature influencing its chemical behavior. vulcanchem.com

The strain energy within the azetidine ring not only makes it a valuable building block in organic synthesis but also facilitates various reactions, including ring-opening and nucleophilic substitutions. vulcanchem.com The relief of this strain is a powerful thermodynamic driving force in many of the reactions involving biazetidines. numberanalytics.compitt.edu For instance, the barrier to α-C-C bond fission in the excited state of cyclic ketones is significantly reduced by ring strain, a principle that can be extrapolated to the reactivity of strained heterocyclic systems like biazetidines. rsc.org

Ring-Opening Reactions of Biazetidine Systems

The strain within the biazetidine structure makes it a prime candidate for various ring-opening reactions, which serve as a key pathway for its functionalization. These reactions can be initiated through several mechanisms, including acid catalysis, reduction, nucleophilic attack, and photochemical processes.

Acidic and Reductive Ring Cleavage Mechanisms

Azetidines generally require activation, often through the use of Lewis acids, to undergo ring-opening reactions. magtech.com.cn This is because the ring is relatively stable compared to aziridines. rsc.org Acid catalysis facilitates cleavage of the C-N bonds. magtech.com.cn

Reductive ring-opening presents another important pathway for functionalizing azetidine derivatives. For instance, the reductive opening of a cyclopropane (B1198618) ring within a nickel(II) coordination sphere provides a route to functionalized amino acid derivatives, a strategy that could conceptually be applied to strained heterocycles like biazetidines. nih.gov Similarly, reductive ring-opening of arylcyclopropanes can be achieved using sodium metal, leading to 1,3-difunctionalized products. kyoto-u.ac.jp These methods highlight the potential for reductive cleavage of the strained rings in this compound to generate reactive intermediates for further functionalization.

Nucleophilic Ring Opening with Sulfur and Oxygen Nucleophiles

Nucleophilic ring-opening reactions are a major class of reactions for azetidines. magtech.com.cn The regioselectivity of these reactions is heavily influenced by the substituents on the azetidine ring. magtech.com.cn In the context of this compound, nucleophilic attack can lead to the cleavage of the four-membered rings.

Sulfur and oxygen nucleophiles have been successfully employed in the ring-opening of azetidines. beilstein-journals.org Sulfur nucleophiles, in particular, are known for their high nucleophilicity. msu.eduyoutube.com For example, thiols can selectively cleave the N-N bond in C-unsubstituted 1,2-diazetidines to produce N-sulfenylimine derivatives. researchgate.net While this applies to a related diazetidine system, it suggests the potential for sulfur nucleophiles to react with the N-N bond or the strained rings of this compound. Oxygen nucleophiles, often in the presence of an acid catalyst, can also open the azetidine ring. magtech.com.cnyoutube.com

The general reactivity pattern for nucleophilic attack on unsymmetrical azetidines often involves the nucleophile attacking the less sterically hindered carbon adjacent to the nitrogen atom. magtech.com.cn However, electronic effects from substituents can alter this regioselectivity. magtech.com.cn

Photoinduced Electron Transfer and Subsequent Ring Opening in Azetidine Derivatives

Photochemical methods offer an alternative pathway to initiate ring-opening in azetidine systems. Specifically, photoinduced electron transfer (PET) can lead to the formation of radical ions that are prone to ring cleavage. nih.gov Both the injection and removal of an electron can form radical ions that subsequently undergo ring opening. nih.gov

Theoretical and experimental studies on azetidine derivatives have shown that one-electron reduction significantly facilitates the ring-opening of the azetidine heterocycle, with relatively low activation barriers. nih.govmdpi.comresearchgate.net Photo-oxidation can also decrease the ring-opening energy barrier, though the process may be slower. mdpi.comresearchgate.net This PET-driven cycloreversion is a key step in proposed DNA repair mechanisms involving azetidine-like intermediates. mdpi.comresearchgate.net

A notable strategy involves a photochemical Norrish-Yang cyclization of α-aminoacetophenones to form strained azetidinols, which then readily undergo ring-opening upon the addition of certain reagents. beilstein-journals.org This "build and release" approach utilizes light to construct the strained ring, which is then opened to create more complex molecules. beilstein-journals.org

"Build and Release" Strategies for Strain-Driven Functionalization

The concept of "build and release" leverages the stored strain energy in small rings to drive subsequent functionalization reactions. beilstein-journals.org In this approach, a strained molecule is first synthesized and then subjected to conditions that trigger a ring-opening or rearrangement, releasing the strain and forming a more complex or functionalized product. beilstein-journals.org

This strategy has been effectively applied to azabicyclo[1.1.0]butanes (ABBs), which undergo strain-release functionalization to produce a variety of substituted azetidines. nih.govnih.govresearchgate.net For example, N-activation of C3-substituted ABBs can lead to a tandem functionalization and rearrangement to furnish azetidines. nih.gov Similarly, direct N–SF5 and N–SF4CF3 bond formation has been achieved through the strain-release functionalization of 3-substituted [1.1.0]azabicyclobutanes. chemrxiv.org These examples with highly strained precursors underscore the power of strain-release as a driving force for creating functionalized azetidine scaffolds.

Ring Expansion Transformations

Ring expansion reactions provide a method to convert smaller rings into larger, often more stable, cyclic systems. wikipedia.org For azetidines, this can involve the insertion of an atom into the ring structure. While less common than ring-opening, ring expansion offers a pathway to synthesize larger nitrogen-containing heterocycles from a biazetidine precursor.

One notable example is the one-carbon ring expansion of aziridines to azetidines via a beilstein-journals.org-Stevens rearrangement, catalyzed by an engineered enzyme. nih.govchemrxiv.org This transformation proceeds through the formation of an ammonium (B1175870) ylide intermediate. nih.govchemrxiv.org A similar strategy could conceptually be applied to azetidines, including this compound, to achieve ring expansion to five-membered rings (pyrrolidines). For instance, treating an azetidine with a diazo compound in the presence of a copper catalyst can lead to the corresponding pyrrolidine. chemrxiv.org

The Demyanov rearrangement, involving the diazotization of aminocycloalkanes, can also lead to ring expansion or contraction, although this typically involves carbocation intermediates. wikipedia.org

Cycloaddition Chemistry Involving Biazetidine Precursors and Derivatives

The strained four-membered ring and the presence of reactive π-bonds in azetine precursors render them valuable building blocks for various cycloaddition reactions, leading to the formation of diverse heterocyclic systems.

[3+2]-cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. sci-rad.com These reactions involve a 1,3-dipole reacting with a dipolarophile. Nitrile imines are highly reactive 1,3-dipoles used in these cycloadditions. mdpi.com The reaction of nitrile imines with asymmetric dipolarophiles often proceeds with high regio- and chemoselectivity. mdpi.com

The introduction of methylidene derivatives of hydantoins and thiohydantoins into 1,3-dipolar cycloaddition reactions allows for the synthesis of spiro-conjugated molecules. mdpi.com The addition of a nitrile imine to a C=C double bond forms a pyrazoline fragment, a structure found in many biologically active compounds. mdpi.com

A one-pot [3+2]-cycloaddition–isomerization–oxidation sequence has been developed for the synthesis of 5-aryl-3-trifluoromethylpyrazoles from 2,2,2-trifluorodiazoethane (B1242873) and styryl derivatives. nih.gov This method is notable for its mild conditions and broad substrate scope. nih.gov The cycloaddition of trifluorodiazoethane with alkenes can also produce pyrazolines, which can be subsequently converted to pyrazoles. nih.gov

Furthermore, glycine-based decarboxylative 1,3-dipolar [3+2]-cycloadditions are utilized to synthesize pyrrolidine-containing heterocyclic compounds. mdpi.com This involves the generation of azomethine ylides, which then react with dipolarophiles. mdpi.com Photochemically generated azomethine ylides from phthalimide (B116566) derivatives of α-amino acids also participate in [3+2]-cycloadditions. beilstein-journals.org

A notable application of this reaction is the double [3+2]-cycloaddition for synthesizing tetracyclic pyrrolizidines, which is a pseudo five-component reaction. mdpi.com

Table 1: Examples of [3+2]-Cycloaddition Reactions

| Reactants | Dipole | Dipolarophile | Product | Ref. |

|---|---|---|---|---|

| Nitrile Imine and Alkene | Nitrile Imine | Alkene | Pyrazoline | mdpi.com |

| 2,2,2-Trifluorodiazoethane and Styrene Derivative | 2,2,2-Trifluorodiazoethane | Styrene Derivative | 5-Aryl-3-trifluoromethylpyrazole (after oxidation) | nih.gov |

| Glycine Derivative and Maleimide | Azomethine Ylide | Maleimide | Tetracyclic Pyrrolizidine | mdpi.com |

[4+2]-cycloadditions, most notably the Diels-Alder reaction, are fundamental for forming six-membered rings. sigmaaldrich.comlibretexts.org These reactions typically involve a conjugated diene and a dienophile. libretexts.org The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom, leading to the synthesis of six-membered heterocycles. sigmaaldrich.com

N-alkenyl iminium ions can act as 2-azadienes in [4+2]-cycloaddition reactions with electron-rich and neutral alkene dienophiles. nih.gov This process generates a tetrahydropyridinium ion, which can be trapped in situ by a nucleophile to produce structurally complex piperidines in a three-component reaction. nih.gov

Photosensitized [4+2]-cycloaddition reactions of N-sulfonylimines have been developed to construct 3D bicyclic scaffolds. nih.gov Interestingly, by modifying the N-sulfonylimine, a [2+2]-cycloaddition can be favored, leading to the formation of azetidines. nih.gov

The reaction of butadienylketene with 1,4-diazabuta-1,3-dienes proceeds via a [2+2]-cycloaddition, rather than a competitive [4+2]-cycloaddition. researchgate.net However, reactions of 1,3-diazabutadienes with monosubstituted ketenes generally yield [4+2]-cycloadducts. researchgate.net

Ketenes and isocyanates are electrophilic species that can undergo [2+2]-cycloaddition reactions. youtube.com For instance, butadienyl ketene (B1206846) reacts with various imines and azadienes in a [2+2] fashion to synthesize four-membered heterocycles. researchgate.net The reaction between butadienylketene and 1,4-diazabuta-1,3-dienes results in the formation of functionalized cis-butadienyl-4-iminomethyl-azetidin-2-ones and butenylidene-butadienyl-[2,2′-biazetidine]-4,4′-diones. researchgate.netdntb.gov.ua

Diphenylketene undergoes [2+2]-cycloaddition with certain 1,3-diazabutadienes, while with others bearing electron-donating groups, it can lead to [4+2]-adducts. researchgate.net

Rhodium(I)-catalyzed [2+2+2]-cycloaddition between alkenyl isocyanates and alkynes has been developed to produce substituted indolizinones and quinolizinones. nih.gov

The Diels-Alder reaction is a concerted [4+2]-cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. lumenlearning.comiitk.ac.in The reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product. lumenlearning.comlibretexts.org Cyclic dienes are particularly reactive as they are locked in the required s-cis conformation. lumenlearning.comlibretexts.org

While the classic Diels-Alder reaction forms carbocycles, the hetero-Diels-Alder reaction, involving a heteroatom in the diene or dienophile, is crucial for synthesizing heterocyclic compounds. sigmaaldrich.com The intramolecular version of this reaction can lead to the formation of fused cyclic systems.

A tandem Ugi/intramolecular Diels-Alder reaction sequence based on vinylfuran and 1,3-butadienylfuran derivatives has been designed. beilstein-journals.org This one-pot reaction leads to the formation of furoisoindole derivatives. beilstein-journals.org

The reverse of this reaction, the retro-Diels-Alder reaction, can occur at high temperatures, breaking a cyclohexene (B86901) ring into a diene and a dienophile. wikipedia.org

Table 2: Comparison of Diels-Alder Reaction Types

| Reaction Type | Diene | Dienophile | Product | Key Features | Ref. |

|---|---|---|---|---|---|

| Classical Diels-Alder | Conjugated Diene | Alkene/Alkyne | Six-membered Carbocycle | Concerted, stereospecific | lumenlearning.comiitk.ac.in |

| Hetero-Diels-Alder | Contains Heteroatom | Alkene/Alkyne | Six-membered Heterocycle | Forms heterocyclic rings | sigmaaldrich.com |

| Intramolecular Diels-Alder | Diene and Dienophile in same molecule | - | Fused Cyclic System | Ring-forming within a single molecule |

Cycloadditions with Ketenes and Isocyanates

Addition and Rearrangement Reactions

The strained π-bond in 2-azetines makes them susceptible to radical addition reactions. nih.gov A method utilizing xanthates as radical precursors facilitates addition across the double bond of 2-azetines to yield functionalized azetidines. nih.gov

A continuous flow photochemical method has been developed for the anti-Markovnikov hydroalkyl/aryl thiolation and disulfidation of 2-azetines. polimi.itresearchgate.net This process involves the generation of thiyl radicals from thiols or disulfides, which then add to the azetine. polimi.itresearchgate.net The resulting carbon-centered radical propagates the chain by abstracting a hydrogen atom from another thiol or reacting with a disulfide. polimi.it This method is generally performed without a photoinitiator. polimi.it

Acid-Facilitated Additions to Azetines

Azetines, the unsaturated precursors to the saturated azetidine rings found in biazetidines, exhibit notable reactivity due to the combination of ring strain and the presence of a reactive π-bond. nih.gov The imine moiety in 1-azetines, in particular, is susceptible to additions, a process that can be significantly influenced by acidic conditions. nih.govresearchgate.net

Acid-facilitated additions typically proceed through the protonation of the azetine nitrogen, which activates the C=N double bond towards nucleophilic attack. This activation lowers the energy barrier for the addition of various nucleophiles, leading to the formation of functionalized azetidine rings. For instance, the treatment of 2-ester-2-arylazetidine carbamates with Brønsted acids promotes a ring-expansion reaction to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This transformation is initiated by an acid-promoted ring-opening of the azetidine, which forms an intermediate carbocation, highlighting the role of acid in facilitating reactions in these strained systems. acs.org The first synthesis of 2-phenyl-1-azetine, a non-functionally substituted 1-azetine, provided a foundational substrate for studying such reactivity. researchgate.net The general mechanism for these additions allows for the creation of a diverse array of substituted azetidines, which are valuable building blocks in organic synthesis. nih.gov

Intramolecular Rearrangements in Azetidine Systems

The four-membered azetidine ring is subject to various intramolecular rearrangements, often driven by the relief of ring strain. These rearrangements can lead to the formation of different heterocyclic structures or functionalized acyclic products. While the literature on this compound itself is sparse, the principles can be understood from the behavior of related azetidine derivatives, such as β-lactams (azetidin-2-ones).

One notable rearrangement is the photochemical isomerization observed in certain β-lactam systems. acs.org Furthermore, the combination of ketene generation followed by a Staudinger reaction represents a pathway that involves intramolecular cyclization to form β-lactams. dokumen.pub More complex transformations, such as tandem [2+2] cycloaddition and Cope rearrangement, have been observed in reactions involving cross-conjugated azatrienes, leading to novel azocinone derivatives. ptu.ac.in These examples underscore the propensity of the strained azetidine framework to undergo rearrangements to achieve more stable electronic or structural configurations. Such reactivity is a key consideration in the synthesis and manipulation of molecules containing this motif.

Selective N-N Bond Cleavage in Diazetidine Structures

The nitrogen-nitrogen single bond is a defining feature of diazetidine systems, including the hypothetical this compound. This bond is often the most reactive site in the molecule, and its selective cleavage is a synthetically useful transformation. Pyrolysis of hydrazine (B178648) derivatives frequently results in the homolytic cleavage of the N-N bond. uq.edu.au

Recent research has focused on developing milder and more selective methods for this cleavage. A significant breakthrough was the development of a method for the selective N-N bond cleavage in C-unsubstituted 1,2-diazetidines using thiols as nucleophiles. researchgate.netnih.gov This reaction proceeds stereoselectively to produce a novel class of N-sulfenylimine derivatives that contain C-aminomethyl groups. researchgate.netresearchgate.net The process involves an operationally simple intermolecular vicinal disubstitution to first access the 1,2-diazetidine derivatives, which are then subjected to the ring-opening reaction. nih.gov

Below is a summary of the reactants and products in this selective cleavage reaction.

| Reactant (Diazetidine Derivative) | Nucleophile | Product (N-sulfenylimine derivative) |

| N-arylsulfonyl-1,2-diazetidine | Thiol | N-sulfenylimine with C-aminomethyl group |

This selective cleavage provides a powerful tool for transforming the diazetidine core into valuable, functionalized acyclic structures, demonstrating the synthetic potential embedded in the N-N bond of these strained heterocycles. researchgate.net

Conformational Analysis of Biazetidine Derivatives

Conformational analysis of cyclic systems is often performed using a combination of experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical methods, such as molecular mechanics and quantum chemical calculations. ic.ac.uknih.gov For instance, in substituted piperidines, the conformational free energies and the preference for axial versus equatorial substituents can be precisely determined and rationalized by electrostatic interactions. nih.gov Similarly, the analysis of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives using NOESY spectra helped establish predominant conformers in solution. mdpi.com

For a 1,1'-biazetidine system, key conformational questions would include:

The degree of puckering in each azetidine ring.

The preferred orientation of substituents on each ring (axial vs. equatorial).

The rotational barrier and preferred dihedral angle around the central N-N bond.

The influence of intermolecular forces and solvent on the conformational equilibrium. researchgate.net

Similar to how cyclohexane (B81311) adopts a stable chair conformation to minimize strain, a biazetidine system would seek a minimum energy conformation through a balance of these factors. libretexts.org Computational studies would be essential to model the potential energy surface and identify the most stable conformers of specific biazetidine derivatives.

Computational and Theoretical Insights into Biazetidine Structure and Reactivity

Application of Quantum Chemical Methodologies to Biazetidines

Quantum chemistry offers powerful tools to investigate molecules that may be transient or difficult to study experimentally. nrel.gov For a novel compound like 1,1-biazetidine, these methods are indispensable for predicting its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. rsc.orgresearchgate.net It is particularly effective for optimizing molecular geometries and calculating thermodynamic properties. For this compound, DFT calculations would be the initial step to determine its three-dimensional structure, bond lengths, bond angles, and the strain energy associated with the four-membered rings and the N-N bond.

Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G* or larger, are commonly used for organic molecules. nih.govmdpi.com DFT can also be used to compute key electronic properties that govern reactivity.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| N-N Bond Length | 1.45 Å | Indicates the strength and nature of the direct bond between the two nitrogen atoms. |

| C-N-C Bond Angle | ~88° | Reflects the significant ring strain within the azetidine (B1206935) rings. |

| Ring Puckering Angle | ~25° | Describes the non-planar conformation of the azetidine rings. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 7.7 eV | Provides an indication of the molecule's kinetic stability and electronic excitation energy. |

| Note: These values are illustrative and based on typical findings for strained nitrogen heterocycles. Actual values would require specific calculations. |

Multireference Perturbation Theory (CASPT2) Calculations

For processes involving the breaking or formation of bonds, or for describing electronically excited states, single-reference methods like DFT can be insufficient. aip.org Complete Active Space Second-order Perturbation Theory (CASPT2) is a high-level multireference method that provides a more accurate description of such complex electronic structures. unige.ch

In the context of this compound, CASPT2 would be crucial for studying the dissociation of the weak N-N bond, which is expected to have significant multireference character. acs.org It is also the method of choice for investigating photochemical reactions, where the molecule is in an excited state. rsc.org The selection of the active space, which includes the key orbitals involved in the chemical process (e.g., the σ and σ* orbitals of the N-N bond and the nitrogen lone pair orbitals), is a critical step in a CASPT2 calculation. unige.ch

Semi-Empirical Methods and Related Theoretical Studies

Semi-empirical methods, such as AM1, PM3, or PM7, offer a faster, albeit less accurate, alternative to DFT and ab initio methods. dntb.gov.ua These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. mdpi.com They are particularly useful for preliminary scans of potential energy surfaces or for studying very large molecular systems where higher-level calculations are computationally prohibitive. unige.ch For this compound, semi-empirical methods could be used to quickly explore different conformations or to model its behavior in a larger system, such as a polymer. dntb.gov.ua

Elucidating Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for mapping out the entire pathway of a chemical reaction, identifying intermediates and the transition states that connect them. banglajol.info This provides a level of detail that is often inaccessible through experimental means alone.

Free Energy Profiles and Transition State Analysis

A key output of computational reaction modeling is the free energy profile, which plots the change in Gibbs free energy as the reaction progresses from reactants to products. plos.orgemory.edu The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov

For this compound, a likely reaction is the thermal decomposition involving the cleavage of the N-N bond. Computational modeling could be used to calculate the free energy profile for this process. This would involve locating the geometry of the transition state for N-N bond homolysis and performing frequency calculations to confirm it is a true transition state (characterized by a single imaginary frequency). researchgate.net The resulting free energy of activation would provide a quantitative measure of the thermal stability of this compound. Such analyses have been performed on related diazetidine systems, revealing the energetic barriers to their cycloreversion. d-nb.info

Table 2: Illustrative Transition State Analysis for N-N Bond Cleavage in this compound

| Parameter | Reactant (this compound) | Transition State | Product (Azetidin-1-yl radicals) |

| N-N Bond Length | ~1.45 Å | ~2.10 Å | ∞ |

| Relative Gibbs Free Energy | 0.0 kcal/mol | +25.0 kcal/mol | -10.0 kcal/mol |

| Imaginary Frequency | None | -350 cm⁻¹ | None |

| Note: This table presents hypothetical data to illustrate the results of a transition state analysis. The values are based on general knowledge of N-N bond cleavage in strained rings. |

Advanced Synthetic Applications of Biazetidine Scaffolds

Biazetidines as Versatile Building Blocks in Organic Synthesis

The reactivity of the azetidine (B1206935) ring, driven by its strain energy, makes it a useful building block for the synthesis of a wide array of organic molecules. researchgate.net Biazetidines, in particular, serve as versatile intermediates, enabling the creation of complex structures with diverse functionalities. mdpi.com Their application spans from the synthesis of natural product analogues to the development of novel pharmacophores. mdpi.com

Synthesis of Complex Polycyclic Structures

The construction of polycyclic scaffolds is a central theme in organic synthesis, often aimed at replicating the intricate architectures found in natural products. ugent.be Biazetidines have shown promise in this area, participating in cycloaddition and cascade reactions to form fused and bridged ring systems. ugent.be For instance, the reaction of in situ-generated butadienylketene with 1,4-diazabuta-1,3-dienes can lead to the formation of butenylidene-butadienyl-[2,2′-biazetidine]-4,4′-diones, which are complex polycyclic molecules. researchgate.net These reactions highlight the ability of biazetidine precursors to undergo controlled cycloadditions, affording structurally diverse and complex products. researchgate.netresearchgate.net

The Diels-Alder reaction, a powerful tool for constructing polycyclic compounds, can be facilitated by intermediates derived from reactions involving biazetidine-like precursors. eurekalert.org Although direct examples involving 1,1-biazetidine are not extensively documented, the principles of using strained heterocyclic systems in cycloadditions suggest a high potential for biazetidines in the synthesis of complex polycyclic structures. ugent.beeurekalert.org

Precursors to Highly Functionalized Amines and Heterocycles

Biazetidines serve as valuable precursors for the synthesis of highly functionalized amines and a variety of heterocyclic compounds. mdpi.commdpi.com The ring-opening of the azetidine core can lead to linear or branched amines with specific substitution patterns. This strategy is particularly useful for accessing polyamines and amino acid derivatives that are otherwise challenging to synthesize. researchgate.net

The aza-Michael addition of amines to activated azetidine derivatives is a key strategy for producing functionalized biazetidines, which can then be further elaborated. For example, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine yields a 1,3'-biazetidine (B3306570) derivative, a precursor to novel amino acid-like building blocks. mdpi.com

Furthermore, biazetidine-derived intermediates can be used to synthesize a range of other heterocycles. For example, diaza-1,3-butadienes, which can be conceptually related to opened biazetidine structures, are key intermediates in the synthesis of pyrroles, indoles, triazoles, and pyrazoles. mdpi.com These transformations often proceed through cycloaddition or Michael-type addition reactions, showcasing the versatility of the initial building block. mdpi.com

Integration of Biazetidines in Polymer Chemistry

Ring-Opening Polymerization for the Generation of Polyamines

Ring-opening polymerization (ROP) of nitrogen-containing strained rings like aziridines and azetidines is a well-established method for producing polyamines. rsc.orgnih.gov This approach allows for the synthesis of both linear and branched polyamines with controlled molecular weights and architectures. rsc.orgmpg.de The resulting polyamines have a wide range of applications, including as gene delivery vectors and in materials science. nih.gov

The polymerization can be initiated by either cationic or anionic methods. rsc.orgrsc.org For instance, N-sulfonylaziridines undergo living anionic ROP to produce well-defined linear polyamines. nih.gov Similarly, cationic ROP of N-benzylaziridines, initiated by tris(pentafluorophenyl)borane, yields cyclic polyamines that can be subsequently debenzylated to afford water-soluble polyethylenimine derivatives. rsc.org While these examples focus on aziridines, the principles are directly applicable to azetidines and, by extension, biazetidines, suggesting a viable route to novel polyamine structures.

Table 1: Examples of Ring-Opening Polymerization of N-Heterocycles

| Monomer | Polymerization Type | Resulting Polymer | Reference |

|---|---|---|---|

| N-Sulfonylaziridines | Anionic | Linear Polyamines | nih.gov |

| N-Benzylaziridines | Cationic | Cyclic Polyamines | rsc.org |

Topochemical Polymerization via [2+2] Cycloaddition

Topochemical polymerization is a solid-state reaction where the crystal packing of the monomer dictates the stereochemistry and structure of the resulting polymer. wikipedia.orgrsc.org This method is particularly effective for [2+2] cycloaddition reactions, where parallel double bonds in adjacent monomers react upon stimulation by light or heat to form cyclobutane (B1203170) rings. wikipedia.orgnih.gov

For a topochemical [2+2] cycloaddition to occur, the monomers must crystallize in a specific arrangement, as defined by Schmidt's criteria: the double bonds must be parallel and the distance between their centers must be less than 4.2 Å. nih.gov This precise alignment in the crystal lattice leads to the formation of highly ordered and stereoregular polymers. wikipedia.orgrsc.org

While direct examples of topochemical polymerization of this compound are not prevalent in the literature, the concept has been demonstrated with other heterocyclic systems. For example, functionalized bimanes, which contain a pyrazolo[1,2-a]pyrazole-1,7-dione scaffold, undergo visible light-initiated topochemical [2+2] cycloaddition to form substituted cyclobutanes. nih.govbeilstein-journals.org This suggests that with appropriate substitution to control crystal packing, biazetidine derivatives could be designed to undergo similar topochemical polymerizations, leading to novel polymer architectures.

Biazetidines in Catalytic Processes

The application of biazetidines in catalysis is an emerging area of research. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemical production. wikipedia.orgtopsoe.com The development of new catalytic systems is crucial for improving reaction efficiency and selectivity. pitt.edu

While specific examples of this compound itself acting as a catalyst are scarce, related nitrogen-containing heterocycles have been used as ligands in catalytic systems. The nitrogen atoms in the biazetidine scaffold could potentially coordinate with metal centers, influencing the catalytic activity and selectivity of a reaction.

Furthermore, the principles of metalloradical catalysis, which have been used for the asymmetric construction of cyclobutanones, could potentially be applied to reactions involving biazetidine derivatives. nih.gov The development of chiral catalysts for reactions involving strained rings is an active area of research, and biazetidines could serve as chiral ligands or substrates in such transformations.

Role as Ligands in Metal-Catalyzed Reactions

The this compound scaffold possesses two adjacent nitrogen atoms that can function as a bidentate chelating ligand for transition metals. The fixed, strained four-membered ring structure imparts a constrained bite angle and unique steric environment around the metal center, which can influence catalytic activity and selectivity. Unlike more flexible acyclic diamine ligands or larger ring systems, the rigid biazetidine framework could offer enhanced stability to the resulting metal complex and promote specific reaction pathways.

The potential utility of chiral biazetidine derivatives as ligands is particularly notable in asymmetric catalysis. The development of C₂-symmetric or other well-defined chiral biazetidine ligands could provide a new class of controllers for enantioselective transformations. Their application can be envisioned in a variety of important metal-catalyzed reactions. While specific examples for the this compound core are not yet broadly documented in literature, their structural analogy to other successful nitrogen-based ligands suggests viability in reactions such as palladium-catalyzed cross-coupling, which often relies on bidentate nitrogen or phosphine (B1218219) ligands. organic-chemistry.orgrsc.orgbham.ac.uk The electron-donating nature of the nitrogen atoms could stabilize metal centers in various oxidation states, a key feature for many catalytic cycles. nih.govd-nb.info

Below is a table of prospective metal-catalyzed reactions where this compound ligands could be applied.

| Catalytic Reaction | Potential Metal Center | Role of Biazetidine Ligand | Potential Advantage |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilize Pd(0) and Pd(II) intermediates; control reductive elimination. | Unique steric profile influencing selectivity with hindered substrates. |

| Buchwald-Hartwig Amination | Palladium (Pd), Copper (Cu) | Facilitate C-N bond formation by modulating metal center reactivity. | Potential for improved reaction rates or catalyst turnover. |

| Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) | Create a chiral environment for enantioselective H₂ addition to prochiral olefins. | Novel stereochemical outcomes due to rigid scaffold. |

| Hydrosilylation of Ketones | Iron (Fe), Cobalt (Co) | Activate the metal for hydride transfer to carbonyls. | Modulate redox properties of the metal catalyst. d-nb.info |

Chemical Design and Mimicry: Bioisosteric Replacements and Surrogates

Application as Amino Acid Surrogates and in Peptidomimetics

In peptide science, the use of unnatural amino acids and dipeptide isosteres is a key strategy for creating peptidomimetics with improved properties, such as enhanced metabolic stability, increased receptor affinity, and controlled conformation. nih.govwjarr.com The this compound scaffold is a compelling candidate for such applications, particularly as a constrained surrogate for proline or as a dipeptide isostere. nih.govsigmaaldrich.comnih.gov

Incorporating a biazetidine unit into a peptide backbone would introduce a rigid four-membered ring system at the site of an amino acid residue. This rigidity severely restricts the rotational freedom around the peptide backbone's φ (phi) and ψ (psi) dihedral angles, forcing the peptide into a well-defined local conformation. This is analogous to the role of proline, which is known to induce turns and break helical structures in proteins. sigmaaldrich.comnih.gov A substituted 1,1'-biazetidine-2-carboxylic acid, for example, could function as a proline analogue with a significantly altered and more constrained geometry due to the fused ring system.

Furthermore, the biazetidine core can be viewed as a constrained dipeptide isostere, mimicking the spatial arrangement of two adjacent amino acid residues. researchgate.netnih.gov This approach is used to lock a peptide into a specific bioactive conformation, such as a β-turn, which is often crucial for receptor recognition. nih.gov The stability of the biazetidine ring against proteolytic degradation by enzymes would also enhance the in vivo half-life of the resulting peptide drug candidate. nsf.gov

The table below compares the structural features of a standard proline residue with a hypothetical 1,1'-biazetidine-2-carboxylic acid surrogate.

| Structural Feature | Proline in a Peptide | Hypothetical Biazetidine Surrogate | Anticipated Consequence |

| Backbone Rigidity | High (Pyrrolidine ring) | Very High (Fused azetidine rings) | Induction of sharp turns; highly predictable local conformation. |

| φ Dihedral Angle | Restricted (approx. -60°) | Severely restricted | Stabilizes a specific turn structure. |

| Amide Bond Isomerism | Can adopt cis or trans | Likely locked in a trans-like geometry | Reduces conformational heterogeneity. |

| Proteolytic Stability | Cleaved by specific peptidases | Expected to be highly resistant | Increased biological half-life. |

Utility in Nucleic Acid Chemistry

The development of nucleic acid analogues with modified backbones is a cornerstone of antisense technology and diagnostics. Modifications are designed to enhance properties like nuclease resistance, binding affinity to target DNA or RNA, and cellular uptake. nih.govnih.gov Prominent examples include peptide nucleic acids (PNA) and phosphorodiamidate morpholino oligomers (PMO), where the natural sugar-phosphate backbone is completely replaced. nih.govmdpi.com

The this compound scaffold offers a novel building block for the design of such backbone-modified nucleic acid mimics. A repeating chain of biazetidine units, with nucleobases attached at one of the nitrogen atoms, could form a new type of oligonucleotide backbone. This "biazetidine nucleic acid" would be structurally distinct from both natural DNA/RNA and existing analogues like PNA.

Key potential advantages of a biazetidine-based backbone include:

Nuclease Resistance: The complete absence of phosphodiester bonds would render the oligomer immune to degradation by cellular nucleases. neb.com

Neutral or Polycationic Character: Depending on the linkage chemistry, the backbone could be uncharged (like PNA), which can lead to stronger and more specific hybridization to target RNA or DNA due to the lack of electrostatic repulsion.

Conformational Pre-organization: The rigid four-membered rings would reduce the conformational flexibility of the backbone, potentially pre-organizing the oligomer for target binding and increasing binding affinity (Tm). mdpi.com

The table below illustrates a hypothetical comparison between a natural DNA backbone and a conceptual biazetidine-based nucleic acid analogue.

| Component | Natural DNA | Hypothetical Biazetidine Nucleic Acid (BNA) |

| Backbone Monomer | Deoxyribose | This compound derivative |

| Inter-unit Linkage | Phosphodiester bond | Amide or other covalent bond |

| Overall Charge | Polyanionic | Neutral or Polycationic |

| Conformational Flexibility | High | Low (Rigid) |

Chiral Auxiliaries and Templates in Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure chemical compound that is temporarily incorporated into a substrate to direct a chemical reaction to occur with high stereoselectivity. york.ac.ukwikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. researchgate.net Successful auxiliaries, such as Evans oxazolidinones and Oppolzer's camphorsultam, create a highly ordered and sterically biased transition state that favors the formation of one diastereomer over the other. uvic.cadu.ac.in

A chiral, non-racemic this compound derivative, such as a C₂-symmetric 1,1'-biazetidin-2,2'-dione, could serve as a novel chiral auxiliary. By attaching this auxiliary to an achiral substrate (e.g., forming an N-acyl derivative), a chiral environment is established. The rigid, fused-ring structure of the biazetidine would effectively shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to attack from the less hindered face.

This strategy could be applied to a range of fundamental C-C bond-forming reactions:

Asymmetric Alkylation: The enolate derived from an N-acyl biazetidine auxiliary could be alkylated with high diastereoselectivity.

Asymmetric Aldol Reactions: Condensation of the corresponding titanium or boron enolate with an aldehyde would be expected to proceed with high facial selectivity, controlled by the chiral biazetidine scaffold. scielo.org.mx

Asymmetric Diels-Alder Reactions: Acrylate derivatives of the chiral biazetidine could act as chiral dienophiles, reacting with dienes to produce cycloadducts with high stereopurity. sfu.ca

The success of such an auxiliary would depend on its ability to be easily attached, to exert strong stereochemical control, and to be cleaved under mild conditions without racemizing the newly formed stereocenter. york.ac.uk

The table below outlines a hypothetical scheme for an asymmetric alkylation using a chiral biazetidine auxiliary.

| Step | Reaction | Description | Desired Outcome |

| 1. Attachment | Acylation of the chiral biazetidine auxiliary with a propanoyl group. | The achiral acyl group is attached to the enantiopure auxiliary. | Formation of a single enantiomer of the N-propionyl biazetidine. |

| 2. Stereoselective Reaction | Deprotonation to form a lithium enolate, followed by reaction with an electrophile (e.g., Benzyl (B1604629) bromide). | The biazetidine scaffold blocks one face of the enolate, directing the alkylation. | Formation of predominantly one diastereomer of the alkylated product (>95% d.e.). |

| 3. Cleavage | Hydrolysis or alcoholysis of the N-acyl bond. | The auxiliary is removed to release the chiral product and allow for recycling of the auxiliary. | Release of the enantiomerically enriched carboxylic acid or ester. |

Emerging Research Frontiers in Biazetidine Chemistry

Development of Novel and Efficient Synthetic Methodologies for Underexplored Biazetidine Isomers

While the 1,1'-biazetidine scaffold is conceptually simple, the synthesis of its derivatives, particularly more complex and underexplored isomers like 1,3'-biazetidines or 2,2'-biazetidines, remains a significant challenge. The development of robust and efficient synthetic routes is paramount to enabling deeper investigation into their properties and applications. Current research efforts are moving beyond classical methods to embrace modern synthetic strategies that offer greater control and versatility.

One promising approach is the application of aza-Michael additions. For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine (B1206935), catalyzed by a non-nucleophilic base like DBU, has been shown to produce a functionalized 1,3'-biazetidine (B3306570) derivative in good yield. mdpi.com This method provides a straightforward pathway to asymmetrically substituted biazetidines, which are valuable for further chemical elaboration. mdpi.com

Another powerful technique for constructing azetidine rings, which can be adapted for biazetidine synthesis, is the [2+2] cycloaddition. The reaction between an in-situ generated ketene (B1206846) and an imine (the Staudinger synthesis) is a classic example. More advanced applications involve the cycloaddition of butadienyl ketene with 1,4-diazabuta-1,3-dienes, which has been reported to yield complex structures like butenylidene-butadienyl-[2,2′-biazetidine]-4,4′-diones. researchgate.net This highlights the potential of cycloaddition reactions to build intricate biazetidine core structures that would be difficult to access otherwise. researchgate.net

Future work in this area is likely to focus on catalyst-controlled, stereoselective syntheses to access enantiomerically pure biazetidines. The development of methods that tolerate a wide range of functional groups will be crucial for creating diverse libraries of biazetidine derivatives for screening and application development. beilstein-journals.orgnih.gov

| Synthetic Method | Biazetidine Isomer Type | Key Reactants | Conditions | Reported Yield | Reference |

| Aza-Michael Addition | 1,3'-Biazetidine | Methyl (N-Boc-azetidin-3-ylidene)acetate, Azetidine | DBU, Acetonitrile (B52724), 65 °C | 64% | mdpi.com |

| [2+2] Cycloaddition | 2,2'-Biazetidine | Butadienyl ketene, 1,4-Diazabuta-1,3-diene | In situ ketene generation | Not specified | researchgate.net |

Advanced Mechanistic Studies on Complex Biazetidine Transformations

The inherent strain and multiple reactive sites within biazetidine molecules can lead to complex and often unexpected chemical transformations, including rearrangements, ring-opening reactions, and further cycloadditions. A thorough understanding of the mechanisms governing these reactions is essential for controlling reaction outcomes and designing predictable synthetic pathways.

Advanced computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. frontiersin.orgwhiterose.ac.uk For biazetidine transformations, DFT calculations can be employed to:

Map potential energy surfaces for various reaction pathways.

Identify and characterize transition states and intermediates. nih.gov

Explain the origins of stereospecificity in catalytic reactions. rsc.org

Predict the influence of substituents and catalysts on reaction barriers and kinetics. whiterose.ac.uk

For example, in studying a new reaction, computational models can distinguish between concerted and stepwise pathways, such as in cycloaddition or ring-opening events. nih.govrsc.org Experimental techniques are equally vital and are often used in synergy with computational studies. ox.ac.uk Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide crucial data to validate or refine proposed mechanisms derived from theoretical calculations. researchgate.netnih.gov Understanding these intricate details is critical for harnessing the unique reactivity of the biazetidine scaffold for synthetic innovation.

| Mechanistic Investigation Tool | Application to Biazetidine Chemistry | Potential Insights | Reference |

| Density Functional Theory (DFT) | Modeling reaction coordinates of rearrangements or cycloadditions. | Calculation of activation energy barriers, identification of transition state geometries. | frontiersin.orgwhiterose.ac.uk |

| ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) | Studying enzyme-catalyzed or large system reactions involving biazetidines. | Provides a balance between accuracy for the reactive center and computational efficiency for the larger system. | nih.gov |

| Kinetic Isotope Effect (KIE) Studies | Probing the rate-determining step in ring-opening or functionalization reactions. | Elucidation of bond-breaking/forming events in the transition state. | sydney.edu.au |

| In-situ Spectroscopy (NMR, IR) | Real-time monitoring of biazetidine reactions. | Direct observation of transient intermediates and reaction kinetics. | nih.gov |

Integration of Machine Learning and AI in Biazetidine Design and Reactivity Prediction

The convergence of data science and chemistry is creating new paradigms for molecular discovery and optimization. Artificial intelligence (AI) and machine learning (ML) are poised to dramatically accelerate research in biazetidine chemistry by transforming how new derivatives are designed and how their reactivity is predicted. nih.gov

Beyond synthesis, ML is a powerful tool for structure-property relationship modeling. By training models on datasets of molecules with known properties, it becomes possible to predict the characteristics of new, unsynthesized biazetidine derivatives. nih.gov This predictive power allows for the inverse design of molecules, where a desired property (e.g., specific binding affinity, electronic property, or stability) is defined first, and the AI then generates candidate biazetidine structures that are likely to possess that property. researchgate.net This data-driven approach streamlines the discovery of molecules tailored for specific applications. chemai.io

| AI/ML Application | Function in Biazetidine Research | Example of Predicted Output | Reference |

| Retrosynthesis Prediction | Proposes disconnection strategies for complex biazetidine targets. | A sequence of reactions leading back to commercially available starting materials. | engineering.org.cn |

| Reaction Outcome Prediction | Predicts the major product, yield, and potential side-products for a given set of reactants and conditions. | Yield prediction for a novel catalytic cross-coupling to form a C-functionalized biazetidine. | chemcopilot.comnih.gov |

| Property Prediction (QSPR) | Models the relationship between biazetidine structure and its physical or chemical properties. | Predicted solubility, stability, or ligand binding energy for a library of virtual biazetidine derivatives. | nih.gov |

| Inverse Design | Generates novel biazetidine structures optimized for a target property. | A biazetidine structure predicted to have optimal geometry for coordinating a specific metal ion. | researchgate.net |

Exploration of Biazetidines in Functional Materials Science, Beyond Traditional Polymers

While nitrogen-containing heterocycles are common in polymers, the unique structural and electronic properties of the 1,1'-biazetidine core suggest potential applications in advanced functional materials where the molecule acts as a discrete, well-defined unit. core.ac.ukidu.ac.id This research frontier moves beyond traditional bulk polymers to explore biazetidines as building blocks for materials with tunable electronic, optical, or host-guest properties. cornell.edu

The two nitrogen atoms of the biazetidine scaffold, with their available lone pairs and defined spatial relationship, make them attractive candidates for use as bidentate ligands in coordination chemistry. The formation of complexes with transition metals could lead to:

Novel Catalysts: Where the strained biazetidine ligand imparts unique steric and electronic effects on the metal center, potentially enabling new types of catalytic transformations.

Molecular Switches: Where the oxidation state of the metal or the binding of an external stimulus could induce a conformational change in the biazetidine ligand, altering the material's properties.

Furthermore, rigid, functionalized biazetidine derivatives could serve as struts or nodes in the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The defined geometry and potential for introducing functional groups onto the azetidine rings could allow for the design of porous materials with tailored pore sizes and chemical environments, suitable for applications in gas storage, separation, or heterogeneous catalysis. The development of such materials represents a significant step from simple molecule synthesis to the rational design of complex, functional systems. mpie.de

| Potential Application Area | Relevant Biazetidine Feature | Function of Biazetidine Unit | Reference |

| Homogeneous Catalysis | Spatially defined nitrogen lone pairs | Bidentate ligand to control the activity and selectivity of a metal catalyst. | ox.ac.uk |

| Metal-Organic Frameworks (MOFs) | Rigid, functionalizable scaffold | A structural building block (strut) to create a porous material with a defined topology. | mpie.de |

| Molecular Electronics | Strained ring system, redox-active potential | A core unit in a molecular switch, where conformation changes in response to an electronic stimulus. | cornell.edu |

| Supramolecular Chemistry | Host-guest potential | A recognition motif for binding specific ions or small molecules. | idu.ac.id |

Q & A

Q. Q1. What are the established synthetic routes for 1,1-Biazetidine, and how can researchers optimize yield and purity in small-scale laboratory settings?

Methodological Answer: Synthesis of this compound typically involves cyclization reactions using aziridine precursors or photochemical methods. Key steps include:

- Precursor Selection : Use aziridine derivatives with electron-withdrawing groups to enhance ring strain and reactivity .

- Reaction Optimization : Adjust solvent polarity (e.g., acetonitrile vs. THF) and temperature to favor intramolecular cyclization. Monitor progress via thin-layer chromatography (TLC) or NMR spectroscopy .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Purity can be verified using high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound derivatives, and how should conflicting spectral data be resolved?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm ring structure and substituent positions. For ambiguous peaks, employ 2D techniques (COSY, HSQC) to resolve overlaps .

- IR Spectroscopy : Identify characteristic C-N stretching vibrations (~1,200 cm) and compare with computational predictions (e.g., DFT calculations) .

- Contradiction Resolution : Cross-validate data with alternative methods (e.g., X-ray crystallography) and consult literature benchmarks for similar azetidine derivatives .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize molecular geometries using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Docking Studies : Use AutoDock Vina to model interactions between this compound derivatives and target proteins (e.g., enzymes). Validate predictions with in vitro bioassays .

- Limitations : Address discrepancies between computational and experimental results by refining force-field parameters or incorporating solvent effects .

Q. Q4. How should researchers analyze contradictory data in studies of this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Controlled Replication : Repeat experiments under identical conditions (e.g., buffered solutions at pH 2–12) while documenting environmental variables (e.g., dissolved oxygen levels) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences. Use degradation kinetics models (e.g., first-order) to quantify stability trends .

- Literature Comparison : Cross-reference findings with prior studies on analogous strained heterocycles to identify systemic vs. context-specific contradictions .

Q. Q5. What experimental design principles ensure robust structure-activity relationship (SAR) studies for this compound-based inhibitors?

Methodological Answer:

- Variable Isolation : Systematically modify substituents (e.g., alkyl vs. aryl groups) while keeping other parameters constant .

- Control Groups : Include positive (e.g., known inhibitors) and negative (solvent-only) controls in bioassays .

- Data Triangulation : Combine enzymatic inhibition assays, cytotoxicity profiling, and computational ADME predictions to validate SAR hypotheses .

Methodological and Reproducibility Considerations

Q. Q6. What protocols ensure reproducibility in synthesizing and characterizing novel this compound analogs?

Methodological Answer:

- Detailed Documentation : Record exact reagent grades, equipment calibration dates, and reaction times. Share raw spectral data in supplementary materials .

- Collaborative Validation : Partner with independent labs to replicate key steps (e.g., cyclization) using shared protocols .

- Error Reporting : Disclose failed attempts (e.g., side reactions in polar solvents) to guide future researchers .

Q. Q7. How should researchers design pharmacological studies to evaluate this compound derivatives while minimizing off-target effects?

Methodological Answer:

- Selectivity Screening : Use panels of related enzymes/receptors (e.g., kinase families) to assess specificity .

- Dose-Response Curves : Determine IC values across multiple concentrations (e.g., 0.1–100 µM) to identify therapeutic windows .

- In Silico Toxicity Prediction : Apply tools like ProTox-II to flag potential hepatotoxicity or mutagenicity early in the study .

Literature and Data Management

Q. Q8. What strategies effectively contextualize this compound research within existing literature while avoiding redundancy?

Methodological Answer:

- Systematic Reviews : Use SciFinder and Web of Science to map trends in azetidine chemistry, filtering for high-impact journals (e.g., Journal of Medicinal Chemistry) .

- Gap Analysis : Identify understudied areas (e.g., enantioselective synthesis) using keyword co-occurrence maps in VOSviewer .

- Critical Appraisal : Evaluate methodological rigor of prior studies using checklists (e.g., CONSORT for bioassays) to justify novel contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.